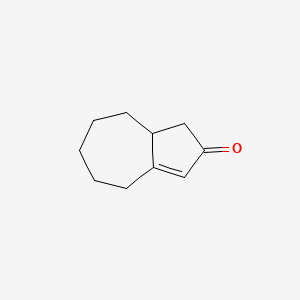

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7,8,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-6-8-4-2-1-3-5-9(8)7-10/h6,9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTBBUOSXDRPJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(=O)C=C2CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470232 | |

| Record name | 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61154-46-9 | |

| Record name | 2(1H)-Azulenone, 4,5,6,7,8,8a-hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6,7,8,8a Hexahydro 1h Azulen 2 One and Derivatives

De Novo Synthesis Approaches

De novo synthesis, the construction of complex molecules from simpler precursors, provides a versatile platform for accessing 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one and its derivatives. These approaches focus on the strategic formation of the fused seven- and five-membered ring system.

Cyclization Strategies for Azulenone Ring System Formation

The formation of the azulenone ring system is the cornerstone of any synthetic route. Various cyclization strategies have been employed, each with its own advantages and limitations. These methods often involve the formation of one of the rings onto a pre-existing cyclic precursor.

The utilization of cycloheptanone (B156872) precursors represents a logical approach to the synthesis of hexahydroazulenones, where the seven-membered ring is already in place. A classic strategy that can be adapted for this purpose is the Robinson annulation, which typically forms a six-membered ring. nih.govmdpi.com This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation. mdpi.comsigmaaldrich.com While traditionally used for cyclohexenone synthesis, the principles can be extended to the formation of a five-membered ring fused to a cycloheptane (B1346806) core.

For instance, a suitably functionalized cycloheptanone derivative, such as a 1,5-dicarbonyl compound derived from ethyl 2-oxocycloheptanecarboxylate, could undergo an intramolecular aldol condensation to furnish the five-membered ring. acs.orgresearchgate.net The key is to generate a dicarbonyl compound where the distance and orientation of the two carbonyl groups favor the formation of the five-membered ring over other potential cyclization pathways. e-bookshelf.de

Table 1: Key Reactions in Robinson Annulation

| Reaction Step | Description |

| Michael Addition | A nucleophilic enolate adds to an α,β-unsaturated carbonyl compound. mdpi.com |

| Intramolecular Aldol Condensation | A subsequent cyclization reaction where an enolate attacks a carbonyl group within the same molecule, followed by dehydration. acs.org |

This approach offers a convergent and often high-yielding route to fused ring systems. The challenge lies in the synthesis of the requisite dicarbonyl precursor derived from the cycloheptanone starting material.

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic tools that allow for the formation of multiple bonds in a single operation, often leading to a rapid increase in molecular complexity from simple starting materials. rsc.orgwikipedia.org While specific examples leading directly to this compound are not extensively documented, the principles of cascade reactions involving ketones and acetylenes can be applied to the synthesis of the azulenone core.

One potential strategy involves a tandem Michael-aldol reaction. beilstein-journals.orgmdpi.com This sequence could be initiated by the conjugate addition of a nucleophile to an α,β-unsaturated ketone, generating an enolate that then participates in an intramolecular aldol reaction to close the ring.

Another conceptual approach could involve the reaction of a ketone with a suitably functionalized acetylene. For example, a reaction sequence could be envisioned where a ketone enolate adds to an acetylene, followed by a series of cyclization and rearrangement steps to build the bicyclic azulenone framework. The success of such a cascade would be highly dependent on the specific substrates and reaction conditions.

The [8+2] cycloaddition reaction is a powerful and direct method for the synthesis of the azulene (B44059) ring system. mdpi.com This reaction involves the combination of an 8π-electron system with a 2π-electron system to form a ten-membered ring, which in the context of azulenone synthesis, is the bicyclo[5.3.0]decane core. A common 8π component used in these reactions is a heptafulvene or a tropone (B1200060) derivative, while the 2π component is typically an electron-rich alkene or alkyne. nih.gov

A well-established method involves the reaction of 2H-cyclohepta[b]furan-2-ones with enamines. nih.gov The proposed mechanism for this transformation is an [8+2] cycloaddition, which proceeds through a strained intermediate. This intermediate then undergoes decarboxylation to relieve the strain, followed by the elimination of an amine to yield the azulene derivative.

Table 2: Key Steps in the [8+2] Cycloaddition for Azulenone Synthesis

| Step | Description |

| [8+2] Cycloaddition | The 8π system of a 2H-cyclohepta[b]furan-2-one reacts with the 2π system of an enamine to form a bicyclic intermediate. nih.gov |

| Decarboxylation | The strained intermediate loses a molecule of carbon dioxide. |

| Elimination | The resulting intermediate eliminates an amine to form the final azulene product. nih.gov |

This methodology has been successfully applied to the synthesis of a variety of substituted azulenes and is a testament to the efficiency of cycloaddition reactions in constructing complex carbocyclic frameworks.

Beyond the previously mentioned strategies, other ring-closure methodologies can be employed for the synthesis of hexahydroazulenone scaffolds. One of the most fundamental and widely used methods is the intramolecular aldol condensation. acs.orgresearchgate.nete-bookshelf.de This reaction is particularly useful for the formation of five- and six-membered rings and can be applied to the synthesis of the five-membered ring of the azulenone system from an appropriate dicarbonyl precursor. e-bookshelf.de The regioselectivity of the enolate formation and the subsequent cyclization are key factors that determine the success of this approach.

Ring-expansion strategies also offer a viable, albeit less common, route to the seven-membered ring of the azulenone core. For instance, a pre-existing hydrindanone (a fused six- and five-membered ring system) could potentially be subjected to a ring expansion of the six-membered ring to form the desired bicyclo[5.3.0]decane skeleton.

Furthermore, intramolecular cyclization of functionalized cycloheptane derivatives can be a direct approach. For example, a cycloheptane carrying an appropriate side chain with an electrophilic center and a nucleophilic precursor can be induced to cyclize, forming the fused five-membered ring. mdpi.comresearchgate.net

Stereoselective and Diastereoselective Synthetic Pathways

The stereocontrolled synthesis of this compound and its derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Several strategies have been developed to achieve high levels of stereoselectivity in the synthesis of the bicyclo[5.3.0]decane framework.

One approach is to utilize a chiral pool starting material, which is an enantiomerically pure natural product that already contains some of the required stereocenters. uleth.ca By manipulating this chiral starting material through a series of stereocontrolled reactions, the target molecule can be obtained in high enantiomeric purity.

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of these compounds. labinsights.nlepfl.ch Chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions, such as aldol reactions, Michael additions, and cycloadditions. For example, the use of chiral primary amine catalysts in vinylogous Michael additions has been shown to produce highly functionalized products with excellent diastereo- and enantioselectivity. nih.gov

Furthermore, substrate-controlled diastereoselective reactions can be employed, where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. The stereoselective construction of functionalized bicyclo[5.3.0]decane derivatives has been achieved through the tandem cyclization of 3-siloxy-1,3,9-triene-7-yne derivatives, yielding products with up to four chiral centers with high stereospecificity. nih.gov The stereochemistry of the final product could be controlled by the geometry of the silyl (B83357) enol ether and enyne moieties in the starting material. nih.gov

Table 3: Approaches to Stereoselective Synthesis

| Approach | Description |

| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products as starting materials. uleth.ca |

| Asymmetric Catalysis | Employs chiral catalysts to control the stereochemical outcome of reactions. labinsights.nlepfl.ch |

| Substrate-Controlled Diastereoselection | Existing stereocenters in the substrate direct the formation of new stereocenters. nih.gov |

These stereoselective strategies are crucial for the synthesis of specific isomers of hexahydroazulenone derivatives for biological evaluation and other applications.

Control of Stereogenic Centers in Azulenone Intermediates

The synthesis of molecules with complex stereochemistry necessitates rigorous control over the introduction of new stereogenic centers. nih.gov The creation of these centers is a foundational challenge in organic synthesis, with strategies ranging from using a chiral pool to asymmetric catalysis. mdpi.com

In the context of azulenone intermediates, computational studies have been employed to understand and predict the outcomes of reactions that establish these critical stereocenters. Research on hydroazulenone enolates shows that the conformation of the bicyclic ring system plays a crucial role in determining the facial selectivity of electrophilic attack. The cycloheptenolate ring of these intermediates typically adopts a chair conformation. nih.gov The inherent steric hindrance presented by the substrate's existing structure can effectively shield one face of the enolate, directing incoming electrophiles to the opposite face. This substrate-based control is a venerable and powerful strategy in synthesis, where the molecule's own geometry dictates the stereochemical outcome of a reaction. nih.gov

Substrate-Controlled Stereoselectivity in Alkylation Reactions

Substrate-controlled stereoselectivity is paramount in the functionalization of existing molecular frameworks. For azulenone intermediates, the diastereoselectivity observed in enolate alkylation reactions is a direct result of steric interactions between the alkylating agent and the substrate. nih.gov

Computational analysis of two distinct hydroazulenone intermediates, designated Enolate A and Enolate B, reveals how their rigid bicyclic structures dictate the direction of alkylation. For Enolate B, α-alkylation is strongly favored, with the lowest energy transition state for α-attack being 5.2 kcal/mol more stable than the lowest energy transition state for β-attack. Conversely, for a different intermediate, β-alkylation is the preferred pathway. These preferences are not governed by torsional effects but by steric hindrance that blocks one trajectory of attack. nih.gov This highlights a scenario where steric effects can override other potential controlling factors, providing a clear strategy for manipulating the substrate's conformation to achieve the desired stereoselective outcome. nih.gov

| Intermediate | Favored Attack | Relative Energy Difference (ΔΔG≠) | Controlling Factor |

|---|---|---|---|

| Enolate A | β-attack | Not specified | Steric Hindrance |

| Enolate B | α-attack | 5.2 kcal/mol | Steric Hindrance |

Asymmetric Synthetic Approaches to Hexahydroazulenone Cores

While substrate control provides a powerful means for diastereoselective synthesis, the development of de novo asymmetric approaches to construct the hexahydroazulenone core is a key goal for accessing enantioenriched products. Asymmetric synthesis can be achieved through various means, including the use of chiral catalysts, auxiliaries, or reagents that can differentiate between enantiotopic faces or groups in a prochiral substrate. mdpi.com

Currently, specific literature detailing catalytic asymmetric syntheses of the this compound core is limited. However, general strategies in asymmetric catalysis could be readily applied. For instance, an intramolecular aldol or Michael reaction to form one of the rings could be rendered enantioselective through organocatalysis. Similarly, asymmetric transition-metal-catalyzed cyclization reactions represent a viable pathway for establishing the initial stereocenters of the bicyclic system with high enantiomeric excess.

Derivatization and Functionalization Strategies

Regioselective Introduction of Substituents onto the Hexahydroazulenone Skeleton

The regioselective functionalization of the hexahydroazulenone skeleton is essential for creating a library of diverse derivatives. The reactivity of the core is dominated by the α,β-unsaturated ketone moiety. This functional group offers several sites for regioselective reactions. Literature specifically detailing the regioselective functionalization of this compound is not abundant, but the predictable reactivity of enones allows for informed synthetic planning.

Key potential regioselective reactions include:

Michael (1,4-conjugate) Addition: The β-carbon of the enone is electrophilic and susceptible to attack by soft nucleophiles, such as cuprates, enamines, or stabilized carbanions. This would introduce substituents at the C4 position.

Enolate Formation and Alkylation/Acylation: Deprotonation at the γ-carbon (C3) would form a cross-conjugated enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce substituents regioselectively at the C3 position.

1,2-Addition to the Carbonyl: The carbonyl carbon (C2) is a hard electrophilic center. It can be attacked by hard nucleophiles like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols at the C2 position.

Transformations of Existing Functional Groups for Structural Diversification

Structural diversification can be further achieved by transforming the functional groups within the hexahydroazulenone skeleton. The primary sites for such transformations are the ketone and the carbon-carbon double bond of the enone system.

Potential transformations include:

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol using reagents like sodium borohydride. This new hydroxyl group can then be used for further reactions, such as esterification or etherification.

Reduction of the Double Bond: The double bond can be hydrogenated, either catalytically (e.g., H₂, Pd/C) or through dissolving metal reduction, to yield the corresponding saturated ketone, octahydroazulen-2-one.

Epoxidation of the Double Bond: The alkene can be converted to an epoxide using peroxy acids (e.g., m-CPBA). The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups with defined stereochemistry.

Wittig Reaction: The ketone can be converted into an exocyclic double bond through a Wittig reaction, providing a scaffold for further synthetic manipulations.

Green Chemistry Principles Applied to Hexahydroazulenone Synthesis

Green chemistry provides a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.net The application of these principles to the synthesis of complex molecules like hexahydroazulenone is critical for sustainable chemical manufacturing.

Key principles relevant to this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. chemsynthesis.com Cyclization and rearrangement reactions often exhibit high atom economy.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. chemsynthesis.com Developing catalytic asymmetric methods for the hexahydroazulenone core would be a significant green advancement over methods requiring stoichiometric chiral auxiliaries.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. researchgate.net Designing a synthetic sequence that proceeds without the need for protection and deprotection steps is a key goal. chemsynthesis.com

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. researchgate.net Exploring water or other benign media for key synthetic steps, or performing reactions under solvent-free conditions, would greatly improve the environmental profile of the synthesis.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. researchgate.net The development of highly efficient catalysts that operate under mild conditions is central to this principle.

| Principle | Description | Application to Hexahydroazulenone Synthesis |

|---|---|---|

| Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. | Designing high-yield, low-byproduct reaction steps. |

| Atom Economy | Maximize the incorporation of all reactant atoms into the final product. chemsynthesis.com | Utilizing addition and cyclization reactions over substitution and elimination reactions. |

| Less Hazardous Chemical Syntheses | Use and generate substances that possess little or no toxicity to human health and the environment. | Replacing toxic reagents (e.g., heavy metals) with safer alternatives. |

| Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | Designing derivatives with improved biological profiles and reduced environmental persistence. |

| Safer Solvents & Auxiliaries | Make auxiliary substances (solvents, separation agents) unnecessary or innocuous. researchgate.net | Using water, supercritical CO₂, or solvent-free conditions. |

| Design for Energy Efficiency | Minimize the energy requirements of chemical processes. researchgate.net | Employing catalysts that function at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Use renewable rather than depleting raw materials whenever technically and economically practicable. | Sourcing starting materials from biomass. |

| Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups). chemsynthesis.com | Developing chemoselective reagents that react with one functional group in the presence of others. |

Chemical Reactivity and Reaction Mechanisms of 4,5,6,7,8,8a Hexahydro 1h Azulen 2 One

Mechanistic Investigations of Key Reactions

The reactivity of the hexahydroazulenone core is largely dictated by the ketone functionality and the adjacent α-carbons, which are susceptible to a range of transformations.

The alkylation of enolates derived from ketones is a fundamental carbon-carbon bond-forming reaction. uwo.ca For cyclic systems like 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one, the generation and subsequent alkylation of the enolate are governed by principles of kinetic versus thermodynamic control and stereoelectronics. youtube.com

Deprotonation of the hexahydroazulenone can occur at either the C1 or C3 position, leading to two potential enolates. The regioselectivity of this deprotonation is influenced by the base used and the reaction conditions. youtube.com Strong, sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic enolate by abstracting the more accessible proton. youtube.com Conversely, weaker bases and higher temperatures can lead to an equilibrium, favoring the more substituted, thermodynamically stable enolate. youtube.com

Once formed, the enolate anion attacks an alkyl halide in a substitution reaction, typically following an SN2 mechanism. 182.160.97 The stereochemical outcome of the alkylation is of significant interest, particularly in the context of synthesizing complex natural products. For conformationally restrained systems like cyclohexanones, alkylation often proceeds via axial attack on the enolate. This trajectory allows the ring to transition towards a more stable chair conformation in the transition state. ubc.ca While the hexahydroazulenone system is more complex, similar stereoelectronic principles are expected to influence the facial selectivity of the incoming electrophile, leading to specific diastereomeric products.

Table 1: Factors Influencing Enolate Formation and Alkylation

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Base | Strong, non-nucleophilic, hindered (e.g., LDA) | Weaker, smaller bases (e.g., alkoxides) |

| Temperature | Low temperatures (e.g., -78 °C) | Higher temperatures (room temp. or above) |

| Solvent | Aprotic (e.g., THF, ether) | Protic or aprotic |

| Resulting Enolate | Less substituted, formed faster | More substituted, more stable |

Condensation reactions, such as the aldol (B89426) condensation, are powerful tools for constructing larger molecular scaffolds. The enolate of this compound can act as a nucleophile, reacting with aldehydes or ketones to form β-hydroxy ketone adducts. These adducts can subsequently undergo dehydration to yield α,β-unsaturated ketones, further extending the conjugated system. The stereochemistry of the enolate (cis vs. trans) can play a crucial role in determining the stereochemical outcome of aldol reactions. bham.ac.uk The use of ultrasound has been shown to assist in condensation cyclization reactions, providing a facile and efficient method for the synthesis of complex molecules under ambient conditions. rsc.org

The azulenone core can undergo various oxidation reactions. Oxidative rearrangements of related heterocyclic systems have been achieved using reagents like dimethyldioxirane (B1199080) (DMDO) and N-sulfonyloxaziridines, often proceeding through epoxide or zwitterionic intermediates followed by a pinacol-type rearrangement. nih.gov Electrochemical methods are also emerging as a green alternative for achieving such transformations. rsc.org

In the context of related aromatic azulene (B44059) systems, the Scholl reaction, an oxidative intramolecular aryl-aryl coupling, is a key method for synthesizing extended polycyclic aromatic hydrocarbons (PAHs) and nanographenes. rsc.orgresearchgate.net This reaction typically employs oxidants like iron(III) chloride (FeCl3) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a strong acid. rsc.org The mechanism can proceed through either an arenium-ion or a radical-cation intermediate. nih.gov While direct application to the saturated rings of this compound is not typical, aromatization of the core could provide a substrate for such π-extension reactions. Interestingly, Scholl reactions on certain azulene precursors have led to unexpected rearrangements, including the formation of azulen-1(8aH)-ones. rsc.org

The synthesis of the this compound scaffold itself often relies on intramolecular cyclization and annulation strategies. researchgate.net These reactions are fundamental in ring construction. For instance, precursors containing appropriately positioned functional groups can be induced to cyclize, forming the fused five- and seven-membered ring system. nih.govrsc.org Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal. chim.it For example, the reaction of 2H-cyclohepta[b]furan-2-ones with various electron-rich olefins can proceed via an [8+2] cycloaddition mechanism to build the azulene skeleton. nih.gov

Influence of Structural Features on Directing Reactivity and Regioselectivity

Regioselectivity describes the preference for a reaction to occur at one specific site over other possible sites. durgapurgovtcollege.ac.inquora.com In this compound, the primary factors influencing regioselectivity are electronic effects, steric hindrance, and the inherent strain of the fused ring system.

Electronic Effects: The electron-withdrawing nature of the carbonyl group makes the α-protons (at C1 and C3) acidic and the carbonyl carbon electrophilic. The relative acidity of the C1 versus C3 protons will dictate the regioselectivity of enolate formation under thermodynamic control. youtube.com

Steric Hindrance: The three-dimensional shape of the molecule plays a crucial role in directing the approach of reagents. masterorganicchemistry.com For example, a bulky base is more likely to abstract the less sterically hindered proton, leading to the kinetic enolate. youtube.com Similarly, the facial selectivity of attack by an electrophile on the enolate will be influenced by the steric environment on either side of the planar enolate system.

Ring Strain and Conformation: The fused 5/7 ring system adopts a specific low-energy conformation. Any reaction that proceeds through a transition state that minimizes conformational and steric strain will be favored. ubc.ca For example, in alkylation reactions, the enolate will be attacked from the less hindered face, leading to a predictable diastereomeric outcome. chemrxiv.org The preference for certain reaction pathways can often be traced back to the stability of the intermediates and transition states involved.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Lithium diisopropylamide (LDA) |

| Iron(III) chloride |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

Characterization of Reactive Intermediates and Transition States in Hexahydroazulenone Chemistry

However, in the context of this compound, a thorough search of scholarly databases and chemical literature did not yield specific research findings or data tables related to its reactive intermediates or transition states. While general principles of organic reaction mechanisms can be applied to hypothesize potential intermediates—such as enolates, carbocations, or radical species depending on the reaction conditions—no dedicated studies appear to have been published that characterize these for this particular molecule.

Interactive Data Table: Hypothetical Intermediates in Hexahydroazulenone Reactions

The following table is illustrative and based on general organic chemistry principles, as no specific experimental or computational data for this compound was found.

| Reaction Type | Potential Intermediate | Key Structural Features |

| Base-catalyzed alkylation | Enolate | Negative charge delocalized between the α-carbon and the oxygen of the carbonyl group. |

| Acid-catalyzed rearrangement | Carbocation | Positively charged carbon atom, potentially stabilized by the bicyclic ring system. |

| Reduction with metal hydrides | Metal-alkoxide complex | Coordination of the carbonyl oxygen to the metal center. |

The absence of detailed research in this area presents an opportunity for future investigation. Computational studies, employing methods like Density Functional Theory (DFT), could provide valuable insights into the potential energy surfaces of reactions involving this compound. Such studies could predict the geometries and energies of transition states and intermediates, guiding experimental efforts to detect and characterize them. Furthermore, time-resolved spectroscopic techniques could potentially be used to observe these transient species directly.

Until such research is conducted and published, a detailed, evidence-based discussion on the characterization of reactive intermediates and transition states in the chemistry of this compound remains speculative.

Advanced Spectroscopic Characterization and Structural Analysis of Hexahydroazulenones

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Skeletal Characterization

Expected Characteristic Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1670 - 1690 | Strong (IR) |

| C=C | Stretch | 1610 - 1640 | Medium (IR), Strong (Raman) |

| =C-H | Stretch | 3010 - 3090 | Medium |

| C-H (sp³) | Stretch | 2850 - 2960 | Strong |

This is an interactive data table. You can sort and filter the data as needed.

The most prominent band in the IR spectrum would be the strong absorption due to the carbonyl (C=O) stretch. Its position, expected around 1680 cm⁻¹, is lower than that of a saturated ketone due to the resonance with the adjacent C=C double bond, which weakens the C=O bond. The C=C double bond stretch would appear as a medium-intensity band around 1620 cm⁻¹. The spectrum would also be rich in C-H stretching and bending vibrations from the numerous sp³-hybridized carbons in the saturated rings.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule and can offer structural clues through the analysis of its fragmentation patterns upon ionization.

Molecular Ion: For 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one (C₁₀H₁₄O), high-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass measurement. The nominal mass electron ionization (EI) spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 150.

Fragmentation Patterns: The bicyclic enone structure is expected to undergo characteristic fragmentation upon electron impact. Plausible fragmentation pathways include:

Loss of Carbon Monoxide: A common fragmentation for ketones is the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 122.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group can occur.

Retro-Diels-Alder (RDA) Reaction: The fused ring system may undergo RDA-type fragmentation, particularly in the seven-membered ring, leading to the expulsion of a neutral molecule like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da). This would result in significant fragment ions that can help characterize the ring structure.

Electronic Absorption and Emission Spectroscopy for Insights into Electronic Structure

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. The principal chromophore in this compound is the α,β-unsaturated ketone system. Saturated alkanes and ketones absorb only in the far UV, but the conjugation in the enone brings the absorptions into the accessible UV range (200-400 nm). masterorganicchemistry.com

Two characteristic electronic transitions are expected:

π → π* Transition: This is a high-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For acyclic enones, this transition typically occurs around 215-225 nm. The bicyclic structure of the hexahydroazulenone would likely result in a λₘₐₓ in the range of 220-250 nm .

n → π* Transition: This is a lower-intensity, symmetry-forbidden absorption involving the promotion of a non-bonding electron from the carbonyl oxygen to the π* antibonding orbital. This transition occurs at a longer wavelength and would be expected in the range of 300-330 nm .

Because the molecule does not possess an extended aromatic system like azulene (B44059) itself, it is not expected to be colored or to exhibit significant fluorescence or phosphorescence upon excitation. The absorbed energy is typically dissipated non-radiatively.

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

The primary challenge in the structural elucidation of many natural products is the determination of the absolute configuration. X-ray diffraction can address this through the phenomenon of anomalous dispersion, which becomes particularly effective when heavier atoms (typically with an atomic number greater than oxygen) are present in the structure. researchgate.netmit.edu For organic molecules composed primarily of carbon, hydrogen, and oxygen, derivatization with a heavy atom, such as bromine, is a common strategy to facilitate the determination of the absolute configuration. researchgate.net The Flack parameter, derived from the crystallographic data, is a critical value used to confidently assign the absolute stereochemistry of a chiral molecule. researchgate.net

A notable example of the application of X-ray crystallography to a related system is the structural analysis of euparotin bromoacetate, a highly oxygenated sesquiterpene of the guaianolide type. researchgate.net The crystal structure determination of this derivative not only confirmed its molecular structure but also established the absolute configuration of its stereogenic centers. The crystallographic analysis revealed that the bromo-derivative crystallizes in the monoclinic space group C2. researchgate.net

The detailed research findings from such crystallographic studies provide a foundational understanding of the conformational preferences of the fused ring system in hexahydroazulenones. The solid-state structure reveals the puckering of the five- and seven-membered rings and the orientation of various substituents. This information is crucial for structure-activity relationship (SAR) studies and for understanding the interactions of these molecules with biological targets.

Below is a table summarizing the crystallographic data for euparotin bromoacetate, which serves as a representative example for this class of compounds.

| Compound | Euparotin Bromoacetate |

| Molecular Formula | C₂₂H₂₅O₈Br · C₆H₆ |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 34.85 |

| b (Å) | 7.04 |

| c (Å) | 10.90 |

| **β (°) ** | 106°35’ |

| Z | 4 |

| Data sourced from ResearchGate | researchgate.net |

Computational and Theoretical Studies on Hexahydroazulenone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity without the need for empirical data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. mdpi.commdpi.com It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry.

The process, known as geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. nih.gov For a molecule like 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger would yield precise bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov These optimized geometries are crucial as they represent the molecule in its most stable state in the gas phase and serve as the starting point for all other computational analyses. mdpi.com

Once the geometry is optimized, DFT is used to analyze the electronic structure. This includes calculating the distribution of electron density, which reveals how electrons are shared between atoms, and identifying regions of high or low electron concentration. irjweb.com This information helps in understanding the molecule's polarity and the nature of its chemical bonds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity. irjweb.com It focuses on the two most important orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This is the outermost orbital containing electrons. It acts as the electron donor in a chemical reaction. A higher HOMO energy level indicates a greater willingness to donate electrons, making the molecule more nucleophilic. mdpi.com

LUMO: This is the innermost orbital without electrons. It acts as the electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, making the molecule more electrophilic. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A small gap implies that the molecule can be easily excited, suggesting higher reactivity. For a hexahydroazulenone system, the location of the HOMO and LUMO would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. For instance, the LUMO is often centered on the α,β-unsaturated ketone moiety, indicating its susceptibility to attack by nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Data for a Model Ketone System This table demonstrates the type of data generated from FMO analysis. The values are hypothetical for a generic enone system and not specific to this compound.

| Parameter | Energy (eV) | Implication for Reactivity |

| HOMO Energy | -6.5 | Moderate electron-donating ability. |

| LUMO Energy | -1.8 | Good electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 | High kinetic stability, moderate reactivity. |

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. mdpi.commdpi.com By calculating the magnetic shielding of each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. bohrium.com Comparing these predicted shifts with experimental data is a powerful method for confirming the proposed structure of a synthetic product. mdpi.comresearchgate.net Discrepancies between computed and experimental values can often be explained by solvent effects or conformational dynamics not captured in the gas-phase calculation. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). mdpi.comnih.govresearchgate.net This calculation provides information about the energies of electronic transitions from the ground state to various excited states. rsc.org The output includes the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. mdpi.com For an α,β-unsaturated ketone like the target molecule, TD-DFT would typically predict a π → π* transition as a strong absorption in the UV region.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone.

Transition State Characterization and Calculation of Activation Energies

To understand how a reaction proceeds from reactant to product, chemists use computational methods to locate the transition state (TS) . The transition state is the highest energy point along the reaction coordinate, representing the "peak of the hill" that molecules must overcome. longdom.org

DFT calculations can optimize the geometry of this transient species. A key feature of a true transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction path. longdom.org

Once the energies of the reactants and the transition state are known, the activation energy (ΔG‡) can be calculated. This energy barrier directly determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. For reactions involving hexahydroazulenone, such as its synthesis via an intramolecular Diels-Alder reaction, computational analysis could compare different possible pathways (e.g., endo vs. exo approaches) to determine which is kinetically favored. nih.govmdpi.com

Table 2: Example Activation Energy Data for a Hypothetical Cyclization Reaction This table illustrates how computational data can be used to compare competing reaction pathways. The values are representative and not specific to this compound.

| Pathway | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Predicted Outcome |

| Endo Pathway | 25.4 | 15.2 | Kinetically favored product. |

| Exo Pathway | 28.1 | 17.9 | Kinetically disfavored product. |

Computational Analysis of Steric and Electronic Effects on Stereoselectivity

Many chemical reactions can produce multiple stereoisomers, but often only one is desired. Computational chemistry provides powerful tools to understand and predict the stereochemical outcome of a reaction. rsc.org

By calculating the activation energies for the transition states leading to different stereoisomers (diastereomers or enantiomers), chemists can predict which product will be formed preferentially. rsc.org For example, in the synthesis of complex hydroazulene ring systems, stereoselectivity is crucial. acs.orgacs.org Computational models can analyze the transition state geometries to identify the specific steric clashes or favorable electronic interactions (like hydrogen bonds or orbital overlap) that lower the energy of one pathway relative to another. rsc.orgrsc.org This insight is invaluable for designing more selective catalysts and optimizing reaction conditions to achieve the desired stereochemical outcome.

Conformational Analysis and Energy Landscapes using Theoretical Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.comchemistrysteps.com For a fused ring system like hexahydroazulenone, which is built upon a bicyclo[5.3.0]decane framework, the analysis focuses on the puckering of the seven- and five-membered rings and the stereochemistry of the ring junction.

Theoretical methods, such as ab initio calculations, Density Functional Theory (DFT), and semi-empirical methods, are employed to map the potential energy surface (PES) of the molecule. The PES, often referred to as the energy landscape, is a multidimensional surface that relates the molecule's energy to its geometry. nih.gov Minima on this surface correspond to stable or metastable conformers, while saddle points represent the transition states that connect them. nih.govresearchgate.net

Research on related bicyclic ketones provides a model for understanding the stability of hexahydroazulenone systems. researchgate.net Studies have focused on the calculated energy differences between cis- and trans-fused ring systems. researchgate.netcapes.gov.br In the case of this compound, the hydrogen atom at the 8a position can be on the same side as the angular hydrogen (cis-fusion) or on the opposite side (trans-fusion), leading to distinct conformations with different stabilities.

Calculations are typically performed using various levels of theory to achieve a balance between accuracy and computational cost. For instance, geometries can be optimized using methods like Hartree-Fock (HF) or DFT (e.g., B3LYP) with specific basis sets (e.g., 6-31G), followed by higher-level single-point energy calculations (e.g., MP2/6-311G) to refine the energy differences. capes.gov.br

The findings from these analyses are crucial for predicting the most likely shapes the molecule will adopt and the energy barriers it must overcome to change between them. This information helps in understanding its reactivity and physical properties.

Table 1: Calculated Relative Energies for Fused Bicyclic Ketones (Illustrative Data) This table presents representative data from studies on related bicyclo[n.3.0]alkanones to illustrate the typical energy differences calculated between cis and trans isomers. Specific values for this compound would require dedicated calculations.

| Bicyclic System | Method | Relative Energy of Trans Isomer (kcal/mol) | Reference |

| Bicyclo[3.3.0]octanone | HF/6-31G | 6.1 | researchgate.net |

| Bicyclo[4.3.0]nonanone | HF/6-31G | -2.6 | researchgate.net |

| Bicyclo[5.3.0]decanone | MP2/6-31G* | -3.5 | capes.gov.br |

Note: A negative value indicates the trans-fused isomer is more stable than the cis-fused isomer.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of how the molecule behaves over time. chemrxiv.org MD simulations solve Newton's equations of motion for a system of atoms, resulting in a trajectory that describes the positions and velocities of the atoms as a function of time. mdpi.comfrontiersin.org This allows researchers to observe conformational transitions, vibrational motions, and other dynamic events directly.

For a molecule like this compound, MD simulations can reveal:

Conformational Transitions: The simulation can show the molecule transitioning between different low-energy conformations, providing insights into the pathways and timescales of these changes. This is particularly useful for understanding the flexibility of the seven-membered ring.

Solvent Effects: By including solvent molecules (e.g., water, ethanol) in the simulation box, one can study how the solvent influences the conformational preferences and dynamics of the hexahydroazulenone.

Vibrational Spectra: The atomic motions from the trajectory can be used to calculate theoretical vibrational spectra (e.g., IR and Raman), which can then be compared with experimental data to validate the computational model.

The setup for an MD simulation involves defining a force field, which is a set of parameters and equations that describes the potential energy of the system. The quality of the force field is critical for obtaining realistic results. The simulation is then run for a specific duration (from nanoseconds to microseconds) at a given temperature and pressure, mimicking experimental conditions. Analysis of the resulting trajectory can reveal average structural properties, the frequency of certain events, and the mechanisms of dynamic processes. mdpi.com

Table 2: Key Parameters in a Typical Molecular Dynamics Simulation Setup

| Parameter | Description | Typical Value/Choice |

| Force Field | Set of functions and parameters used to calculate the potential energy. | AMBER, CHARMM, GROMOS |

| System Size | Number of atoms in the simulation box. | ~10,000 - 100,000 (including solvent) |

| Time Step | The interval between successive evaluations of forces and positions. | 1-2 femtoseconds (fs) |

| Simulation Time | Total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Ensemble | The statistical ensemble that defines the thermodynamic state (e.g., constant temperature and pressure). | NVT (Canonical), NPT (Isothermal-isobaric) |

| Temperature | The temperature at which the simulation is run. | 298 K (Room Temperature) |

Application in Complex Molecule Synthesis and Natural Product Chemistry

Hexahydroazulenones as Key Intermediates in Total Synthesis Campaigns

The unique structural framework of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one makes it an attractive starting point for the synthesis of intricate natural products. Its inherent stereochemistry and functional handles can be strategically manipulated to achieve the desired molecular architecture and complexity.

Synthesis of Sesquiterpenoids and Related Natural Products Utilizing Hexahydroazulenone Motifs

The hydroazulene skeleton is a common structural motif found in a large class of sesquiterpenoids, particularly the guaianolides. nih.govrsc.org These natural products exhibit a wide range of biological activities, making them attractive targets for total synthesis. The this compound core provides a pre-formed bicyclic system that can be elaborated through various synthetic transformations to access these complex targets.

Synthetic strategies often involve the initial construction of the hexahydroazulenone framework, followed by a series of functional group interconversions, stereoselective reactions, and ring modifications to arrive at the final natural product. For instance, the synthesis of various guaianolides often commences with precursors that can be readily converted to a hexahydroazulenone intermediate. nih.gov The strategic placement of the ketone functionality in this compound allows for alpha-functionalization, aldol (B89426) reactions, and other carbon-carbon bond-forming reactions to introduce the necessary substituents and build up the complexity of the molecule.

While many syntheses of guaianolides start from more readily available chiral pool materials like carvone, the underlying strategy often involves the creation of a hydroazulene skeleton that is structurally analogous to this compound. rsc.org This underscores the conceptual importance of the hexahydroazulenone motif as a key stepping stone in the logical disconnection of these complex natural products.

| Sesquiterpenoid Class | Key Structural Feature | Relevance of Hexahydroazulenone Core |

|---|---|---|

| Guaianolides | 5/7 Fused bicyclic system with a γ-lactone | The core bicyclic structure is directly related to the hexahydroazulenone framework. rsc.org |

| Pseudoguaianolides | Rearranged 5/7 fused bicyclic system | Can be accessed through biomimetic rearrangements of guaianolide precursors derived from hexahydroazulenone-type structures. rsc.org |

Precursors for the Synthesis of Diverse Azulene (B44059) Derivatives

The fully conjugated, non-benzenoid aromatic azulene core exhibits unique electronic and photophysical properties, making its derivatives of interest in materials science and medicinal chemistry. nih.gov A common and effective method for the synthesis of azulenes is the dehydrogenation or aromatization of their saturated hydroazulene precursors. orgsyn.org In this context, this compound and its derivatives are valuable intermediates.

The conversion of the hexahydroazulenone to the corresponding azulene can be achieved through a variety of methods, often involving a two-step process of reduction of the ketone followed by dehydration and subsequent dehydrogenation. Alternatively, the ketone can be converted to a leaving group or a functionality that facilitates aromatization under thermal or catalytic conditions. The substituents present on the hexahydroazulenone ring can be carried through the aromatization process, allowing for the synthesis of specifically substituted azulene derivatives that would be difficult to prepare by direct functionalization of the parent azulene.

Scaffolds for the Construction of Polycyclic Aromatic Hydrocarbon Systems and Fused Azulenoids

The reactivity of the hexahydroazulenone scaffold can be harnessed to construct more complex polycyclic systems. The enone functionality within the five-membered ring provides a handle for annulation reactions, where additional rings can be fused to the existing bicyclic framework. Methodologies such as the Robinson annulation or Diels-Alder reactions can be employed to build upon the this compound core.

Furthermore, once converted to the aromatic azulene, the system can serve as a diene or dienophile in cycloaddition reactions, or undergo transition-metal-catalyzed cross-coupling reactions to be incorporated into larger polycyclic aromatic hydrocarbon (PAH) systems. nih.govrsc.org The synthesis of fused azulenoids, where other aromatic or heterocyclic rings are annulated to the azulene core, can also be envisioned starting from functionalized hexahydroazulenone precursors.

Strategic Integration of Hexahydroazulenone Scaffolds into Complex Molecular Architectures

The strategic use of the this compound scaffold in the synthesis of complex molecules lies in its ability to provide a rapid increase in molecular complexity from simpler starting materials. researchgate.netnih.gov The fused 5/7 ring system imposes specific conformational constraints that can be exploited to control the stereochemical outcome of subsequent reactions.

In the planning of a total synthesis, retrosynthetic analysis often identifies key intermediates that significantly simplify the synthetic route. The hexahydroazulenone core is frequently recognized as such a strategic intermediate in the synthesis of hydroazulene-containing natural products. researchgate.net Its synthesis can be achieved through various methods, including intramolecular aldol reactions or cycloaddition strategies. Once formed, the scaffold provides a robust platform for the introduction of further functionality and the completion of the synthesis.

| Strategic Advantage | Description | Application in Synthesis |

|---|---|---|

| Rapid Complexity Generation | Formation of a bicyclic system from acyclic or monocyclic precursors. | Shortens synthetic routes to complex natural products. nih.gov |

| Stereochemical Control | The rigid bicyclic framework can direct the stereochemical outcome of subsequent reactions. | Enables the synthesis of stereochemically complex targets. |

| Versatile Functionalization | The ketone and the carbon backbone can be functionalized in various ways. | Allows for the synthesis of a wide range of derivatives and analogues. |

Development of Novel Synthetic Strategies Enabled by Hexahydroazulenone Chemistry

The pursuit of more efficient and elegant syntheses of molecules containing the hydroazulene core has led to the development of new synthetic methodologies centered around the formation and transformation of hexahydroazulenones. researchgate.netescholarship.orgnih.gov These strategies often focus on novel ways to construct the 5/7 fused ring system or innovative methods to functionalize the pre-formed scaffold.

For example, new catalytic methods for the asymmetric synthesis of this compound and its derivatives would provide access to enantiomerically pure building blocks for the synthesis of chiral natural products. Furthermore, the development of novel annulation reactions or cascade sequences starting from simple hexahydroazulenones could open up new avenues for the rapid construction of complex polycyclic systems.

The unique reactivity of the hexahydroazulenone system continues to inspire the development of creative synthetic strategies. As our understanding of its chemical behavior deepens, it is expected that this compound will play an even more prominent role in the art and science of complex molecule synthesis.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are most effective for elucidating the molecular structure of 4,5,6,7,8,8a-hexahydro-1H-azulen-2-one?

- Methodological Answer : The compound’s structure, including its bridged cyclobutane and tetrahydrofuran rings, is confirmed via X-ray crystallography to resolve bond lengths and angles (e.g., C–C bonds at ~1.54–1.60 Å and O–C–O angles at ~105°). High-resolution NMR (¹H/¹³C) identifies proton environments, such as methyl groups (δ ~1.2–1.5 ppm) and carbonyl signals (δ ~210 ppm). Cross-validation between crystallographic data (atomic coordinates in ) and NMR assignments (Supporting Information in ) ensures accuracy .

Q. How can synthesis protocols for this compound be optimized to address steric hindrance in bridged ring systems?

- Methodological Answer : Bridged cyclobutane formation requires careful control of reaction kinetics to mitigate steric strain. Use of low-temperature ring-closing metathesis (RCM) or photochemical [2+2] cycloaddition improves yield. Purification via silica gel chromatography (hexane/ethyl acetate gradients) isolates stereoisomers. and suggest axial substituents (e.g., methyl groups at C-3 and C-6) influence reaction pathways .

Q. What key spectral markers distinguish this compound from structurally similar sesquiterpenoids?

- Methodological Answer : Infrared (IR) spectroscopy identifies the ketone group (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (EI-MS) reveals a molecular ion peak at m/z 220 [M]⁺, with fragmentation patterns (e.g., loss of CO, m/z 192) confirming the azulene backbone. Gas chromatography (GC) retention indices (e.g., Kovats Index ~1450) differentiate it from analogs ( ) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer : Density Functional Theory (DFT) optimizes 3D conformers to predict NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets). Comparing calculated vs. experimental NOESY correlations (e.g., H-8a and H-4 proximity) validates stereochemistry. ’s stereoisomer data (e.g., [3Rα,3aβ,7β,8aα] configurations) provide benchmarks for simulations .

Q. What strategies reconcile contradictions between X-ray crystallography and NMR data for this compound’s conformation?

- Methodological Answer : Solid-state (X-ray) and solution-state (NMR) discrepancies arise from dynamic ring puckering. Variable-temperature NMR (VT-NMR) tracks conformational exchange (e.g., coalescence temperatures for methyl groups). Molecular dynamics simulations (MD) model ring flexibility, aligning with crystallographic torsional angles ( ) and NMR line-shape analysis .

Q. How can novel catalytic systems improve regioselectivity in functionalizing the azulene core?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu) enable site-specific C–H activation. For example, directing groups (e.g., ketone at C-2) guide arylation at C-5. ’s synthetic route design principles emphasize steric/electronic mapping to prioritize reactive sites. Kinetic studies (e.g., Eyring plots) compare activation energies for competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.